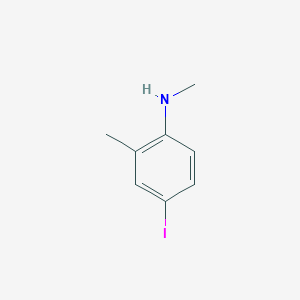

4-iodo-N,2-dimethylaniline

Description

Significance of Aryl Iodides in Synthetic Methodologies

Aryl iodides, organic compounds where an iodine atom is directly bonded to an aromatic ring, are of paramount importance in synthetic chemistry. Their utility stems primarily from the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. This relative weakness makes the iodide an excellent leaving group, facilitating a wide array of reactions.

One of the most significant applications of aryl iodides is in transition-metal-catalyzed cross-coupling reactions. They are highly effective substrates for foundational reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Ullmann couplings. wikipedia.org These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular construction. wikipedia.org

Furthermore, aryl iodides are precursors for other highly reactive intermediates. They can be converted into organometallic reagents, such as aryllithium or Grignard reagents, through metal-halogen exchange. chemscene.com They are also used to synthesize hypervalent iodine compounds, which are valuable oxidizing agents in their own right. wikipedia.org The versatility of aryl iodides as synthetic intermediates solidifies their central role in the toolbox of organic chemists for creating complex molecular architectures.

Overview of Substituted Aniline (B41778) Derivatives as Core Structures

Substituted anilines are a class of aromatic compounds that are fundamental to numerous areas of chemical science and industry. Characterized by an amino group attached to a substituted benzene (B151609) ring, these molecules are crucial building blocks for a vast number of more complex substances. chemimpex.com Their importance is particularly pronounced in medicinal chemistry, where the aniline scaffold is a core structural motif in a multitude of therapeutic agents. researchgate.netcymitquimica.comwiley-vch.de

The amino group can be readily modified, and the aromatic ring can be functionalized through various reactions, making substituted anilines exceptionally versatile synthetic intermediates. chemimpex.com They are integral to the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes, including the widely used azo dyes. cymitquimica.com In materials science, aniline derivatives are used to create specialty polymers and resins with enhanced thermal stability and chemical resistance. chemimpex.com The ability to introduce a wide variety of substituents onto the aniline ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties, making these derivatives indispensable in the design of new functional molecules. chemimpex.com

Research Context of 4-Iodo-N,2-dimethylaniline within Aromatic Amine Chemistry

The structure of this compound contains an iodine atom at position 4, a methyl group on the nitrogen atom (N-methyl), and a second methyl group on the aromatic ring at position 2. Its molecular formula is C₈H₁₀IN, and it has a molecular weight of approximately 247.08 g/mol . chemscene.compharmaffiliates.com

The research context for this compound is therefore primarily hypothetical, based on established chemical principles and the known reactivity of its precursors and isomers. A plausible synthetic route to this compound would be the N-methylation of its corresponding primary amine, 4-iodo-2-methylaniline . This precursor is a known compound, available commercially and documented in the literature. biosynth.comiucr.org Synthetic procedures for the N-methylation of substituted anilines are well-established, often employing reagents like methanol (B129727) in the presence of a suitable catalyst. rsc.org

Given its structure, this compound would be expected to serve as a versatile building block in organic synthesis. The presence of the aryl iodide functionality would make it a suitable candidate for various cross-coupling reactions, similar to its isomers. wiley-vch.de The N-methyl and 2-methyl groups would influence the molecule's steric and electronic properties, potentially offering different reactivity profiles or leading to final products with unique characteristics compared to other dimethylated iodoaniline isomers. However, without specific studies, its precise applications and properties remain a subject for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N,2-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIHAAZAFYMRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Iodo N,2 Dimethylaniline Analogues

Cross-Coupling Reactions as a Primary Reactivity Pathway

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 4-iodo-N,2-dimethylaniline serves as a valuable substrate in these transformations due to the high reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, facilitating oxidative addition in catalytic cycles.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed reactions are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, has been successfully applied to iodoaniline derivatives. For instance, 2-iodo-N,N-dimethylaniline can be coupled with terminal acetylenes in the presence of a palladium catalyst. spbu.ru A study on the Sonogashira coupling of 4-iodo-N,N-dimethylaniline with a terminal alkyne utilized a dichlorobis(triphenylphosphine)palladium(II) catalyst and copper(I) iodide as a co-catalyst, achieving a high yield of the cross-coupled product. washington.edu The reaction conditions, including the choice of solvent and the presence of a reducing atmosphere, were found to be crucial for minimizing side reactions like homocoupling. washington.edu

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is another powerful tool for C-C bond formation. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov While specific studies on this compound are not abundant, the general principles of Suzuki-Miyaura reactions suggest its applicability. The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend I > OTf > Br >> Cl. wikipedia.org Research has shown that even sterically hindered and electronically diverse aryl halides can participate in these reactions, often with the aid of specialized ligands. nih.govrsc.org For example, unprotected ortho-bromoanilines have been successfully coupled with various boronic esters using a palladium catalyst. nih.gov

A comparative study highlighted that in Suzuki-Miyaura couplings, 4-iodo derivatives can react significantly faster than their bromo counterparts due to the weaker C-I bond strength.

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent a classical method for forming C-N and C-O bonds. acs.org While often requiring harsher conditions than palladium-catalyzed reactions, advancements have led to milder and more efficient protocols. acs.org

The Ullmann coupling of anilines has been known for over a century, though it has historically been challenging, especially with unprotected aniline (B41778) derivatives. acs.orggoogle.com The free amino group can interfere with the catalytic cycle. google.com For example, the direct coupling of 4-iodoaniline (B139537) with imidazole (B134444) under copper(I) catalysis resulted in a modest yield. google.com Similarly, attempts to use unprotected 2-fluoro-4-iodoaniline (B146158) in Ullmann ether synthesis were unsuccessful. google.comorgsyn.org

Despite these challenges, recent developments have shown that with appropriate ligand design, even sterically hindered aryl iodides can be coupled with various amines and amides using copper catalysis. nih.gov A novel pyrrole-ol ligand, for instance, has enabled the coupling of ortho- and ortho,ortho'-substituted aryl iodides with hindered primary aliphatic amines and anilines. nih.gov This suggests that copper-mediated couplings of this compound analogues are feasible with optimized catalytic systems.

Ligand Design and Catalyst Optimization for Coupling Efficiency

For palladium-catalyzed aminations (Buchwald-Hartwig reaction), bulky and electron-rich phosphine (B1218219) ligands are often employed. acs.orgorganic-chemistry.org For instance, the bicyclic triaminophosphine P(i-BuNCH2CH2)3N has been shown to be a highly effective ligand for the amination of a wide array of aryl bromides and iodides, including sterically hindered ones. researchgate.netacs.orgorganic-chemistry.org The steric bulk of such ligands can facilitate the reductive elimination step and prevent catalyst deactivation. core.ac.uk The development of pre-catalysts like Pd-PEPPSI-IPentCl has also proven effective for coupling hindered primary and secondary amines under mild conditions. core.ac.uk

In the context of Suzuki-Miyaura reactions, specialized ligands like CataXCium A Pd G3 have been identified as effective for couplings involving challenging substrates like unprotected ortho-bromoanilines. nih.gov The choice of palladium precatalyst is also critical for efficient generation of the active LPd(0) species. sigmaaldrich.com

For copper-catalyzed reactions, the development of new ligands has been instrumental in overcoming the traditional limitations of the Ullmann reaction. nih.gov As mentioned, a trifluoromethylated pyrrole-ol-based ligand was discovered to be highly effective for the C-N coupling of sterically hindered partners. nih.gov This highlights the ongoing importance of ligand discovery and optimization in expanding the scope of cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating dimethylamino group. This group directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is blocked by the iodine atom, and one ortho position is occupied by a methyl group, electrophilic attack is expected to occur at the remaining ortho position (C3) and the meta position (C5) relative to the amino group. The steric hindrance from the ortho-methyl group may influence the regioselectivity of these reactions. cymitquimica.com

Iodination of N,N-dimethylaniline itself typically yields the para-substituted product, 4-iodo-N,N-dimethylaniline, in high yield. semanticscholar.org The use of acidic catalysts like trifluoroacetic acid can improve the regioselectivity and reaction rate of iodination for activated aromatic compounds. researchgate.net

Nucleophilic aromatic substitution (SNAr) on this compound is facilitated by the presence of the iodine atom, which is a good leaving group. smolecule.com SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex. dalalinstitute.com While the dimethylamino group is electron-donating, the reactivity of the C-I bond can still allow for substitution under certain conditions, particularly in the context of organometallic reactions where the mechanism may deviate from the classical SNAr pathway.

Reactions Involving the Amino Group and its Derivatives

The amino group in this compound and its analogues can undergo a variety of reactions. The nitrogen atom is nucleophilic and can be alkylated, acylated, or participate in other transformations. For example, N,N-dimethylaniline can be further methylated with agents like dimethyl sulfate (B86663) to form a quaternary ammonium (B1175870) salt. wikipedia.org

The amino group can also be derivatized to modulate the reactivity of the aromatic ring. For instance, converting the amine to an amide reduces its activating effect and can be used as a protecting group strategy in electrophilic aromatic substitution to avoid over-reactivity and side reactions. libretexts.org

Studies on the metabolism of dimethylaniline derivatives indicate that N-hydroxylation of the amino group is a key step, which can be followed by further transformations. jst.go.jpnih.gov The presence of a methyl group at the C2-position, as in N,2-dimethylaniline, has been shown to suppress the rate of metabolic reactions at the amino moiety compared to other dimethylaniline isomers. jst.go.jpnih.gov Reductive methylation of 2-iodoanilines using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride is an efficient method for synthesizing N,N-dimethylated derivatives. spbu.ru

Isomerization and Regiochemical Studies in Iodo-dimethylaniline Systems

The regioselectivity of reactions involving iodo-dimethylaniline systems is a subject of significant interest. While electrophilic iodination of N,N-dimethylaniline strongly favors the para-product, other isomers can be obtained through different synthetic routes. beilstein-journals.org

For example, the metallation of N,N-dimethylaniline using a sodium-zincate base, followed by quenching with iodine, can produce a mixture of ortho, meta, and para isomers. beilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, such as temperature and reaction time. beilstein-journals.org Heating the reaction mixture can lead to an increase in the proportion of the meta-isomer, suggesting a possible retro-reaction and thermodynamic equilibration. beilstein-journals.org

Isomerization of diiodo-m-xylenes has been studied in the presence of strong acids like sulfuric acid and polyphosphoric acid, revealing complex rearrangements and disproportionations. researchgate.net These studies highlight the potential for isomerization in polysubstituted iodoaromatic compounds under specific conditions.

In the context of multicomponent reactions, the atropisomerization of products derived from ortho-substituted anilines has been investigated. For example, the thermal isomerization of diastereomeric products derived from 2-iodo-4,6-dimethylaniline (B1610833) has been studied, revealing the energy barriers for rotation around the C-N bond. rsc.org

Regioselective Metallation and Quenching Studies

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this process, a functional group on the aromatic ring, known as a directed metallation group (DMG), directs an organometallic base to deprotonate a specific ortho-position. wikipedia.org The resulting aryllithium or other organometallic species can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

For N,N-dimethylaniline, the dimethylamino group can act as a DMG. However, its directing ability is considered modest due to the conjugation of the nitrogen lone pair with the aromatic π-system. beilstein-journals.org Despite this, metallation can be achieved under specific conditions. For instance, the use of a sodium TMP-zincate system (TMP = 2,2,6,6-tetramethylpiperidide) has been shown to effect metallation. nih.gov Subsequent quenching with iodine (I₂) provides a mixture of iodo-N,N-dimethylaniline regioisomers. beilstein-journals.orgnih.gov

In a study involving a sodium TMP-zincate system, the reaction with N,N-dimethylaniline followed by quenching with iodine yielded a mixture of ortho-, meta-, and para-iodo-N,N-dimethylaniline. beilstein-journals.orgnih.gov The initial reaction at lower temperatures favored the ortho-isomer. However, upon heating, the proportion of the meta-isomer increased, suggesting a retro-reaction and thermodynamic equilibration. beilstein-journals.org

Table 1: Regioisomeric ratio of iodo-N,N-dimethylaniline from metallation and quenching

| Conditions | Ortho | Meta | Para |

| Initial Reaction | 16.6 | 1.6 | 1.0 |

| After Reflux (18h) | 3.7 | 4.2 | 1.0 |

| Data sourced from a study on the metallation of N,N-dimethylaniline using a sodium TMP-zincate system and subsequent quenching with iodine. beilstein-journals.org |

Theoretical calculations using Density Functional Theory (DFT) have been employed to understand the relative stabilities of the different metallated regioisomers. beilstein-journals.orgnih.gov For monometallic sodium derivatives of N,N-dimethylaniline, the ortho-isomer is calculated to be the most stable, benefiting from a stabilizing interaction between the sodium and the nitrogen atom. beilstein-journals.orgnih.gov In contrast, for a bimetallic sodium-zinc system, calculations suggest that the meta- and para-isomers are the thermodynamically favored products. beilstein-journals.orgnih.gov

Analysis of Regioisomeric Product Distributions

The distribution of regioisomers obtained from the metallation and quenching of N,N-dimethylaniline highlights the interplay between kinetic and thermodynamic control. The initial formation of the ortho-isomer is consistent with the directing effect of the N,N-dimethylamino group, placing the metallating agent in proximity to the ortho-protons. beilstein-journals.org

However, the shift towards the meta-isomer upon heating suggests that this isomer is thermodynamically more stable under these specific bimetallic reaction conditions. beilstein-journals.org The presence of a significant amount of the starting material, N,N-dimethylaniline, after the reaction at elevated temperatures supports the hypothesis of a reversible metallation process. beilstein-journals.orgnih.gov This reversibility allows for the eventual formation of the most stable regioisomeric product. beilstein-journals.org

The analysis of the product mixture is typically carried out using ¹H NMR spectroscopy, where the distinct signals for the aromatic protons of each isomer allow for their identification and quantification. beilstein-journals.orgnih.gov For example, in one study, the ortho-product was identified by four multiplets, the meta-product by three multiplets and a singlet, and the minor para-product by two doublets. beilstein-journals.orgnih.gov

Halogen-Deuterium Exchange Reactions

Isotopic labeling, particularly the incorporation of deuterium (B1214612), is a crucial technique in mechanistic studies, metabolic research, and the development of "heavy drugs". nih.gov The synthesis of deuterated anilines is of significant interest due to their role as important intermediates. rroij.com

Microwave-Assisted Deuteration of Anilines

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. figshare.commdpi.comresearchgate.net In the context of deuteration, microwave irradiation can promote efficient hydrogen-deuterium (H/D) exchange. rroij.comfigshare.comresearchgate.net One method involves the use of D₂O as the deuterium source in the presence of an additive like thionyl chloride. rroij.com This approach allows for the deuteration of anilines in a short period. rroij.com

Another microwave-assisted method utilizes a platinum catalyst to facilitate H/D exchange. figshare.comcardiff.ac.uk This technique has been shown to produce fully deuterated aniline derivatives. cardiff.ac.uk The selectivity of the deuteration can be influenced by the presence of the catalyst. In the absence of a platinum catalyst, the deuteration selectivity is governed by electronic effects, whereas in its presence, steric factors become more dominant. figshare.com

Table 2: Microwave-Assisted Deuteration of Benzylic Hydrogens

| Temperature (°C) | Conversion (%) |

| 80 | Low |

| 120 | Complete |

| Data from a study on the optimization of microwave-assisted H-D exchange. mdpi.com |

Mechanistic Aspects of Deuterium Incorporation

The mechanism of deuterium incorporation into anilines can vary depending on the reaction conditions. Acid-catalyzed H/D exchange typically proceeds through an electrophilic aromatic substitution mechanism, where the most electron-rich positions on the aromatic ring are selectively deuterated. nih.gov For anilines, the amino group strongly activates the ortho and para positions towards electrophilic attack. nih.gov

In the case of metal-catalyzed deuteration, such as with a platinum catalyst, the mechanism can be more complex. cardiff.ac.uk It has been suggested that the platinum can move around both the aromatic ring and any alkyl side chains, leading to extensive deuteration. cardiff.ac.uk The generation of D₂ gas in situ, for example from D₂O and aluminum, can also be a key step in some deuteration protocols. mdpi.com

The choice of deuterium source is also a critical factor. While D₂O is the most economical, other sources like deuterated solvents or deuterium gas are also used. rroij.comsnnu.edu.cn The efficiency of deuterium incorporation can be very high, with some methods achieving over 98% deuterium incorporation with only a small excess of the deuterating agent. rsc.org

Formal Cycloaddition Reactions (e.g., Aza Diels-Alder) with Iodinated Dienes

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile, leading to the formation of six-membered nitrogen-containing heterocycles. wikipedia.org These reactions are highly valuable for synthesizing complex molecular scaffolds. nih.govencyclopedia.pub

The use of an in situ generated iodinated diene, such as 4-iodo-2-trimethylsilyloxy-butadiene, has been shown to be effective in aza-Diels-Alder reactions with various imines. organic-chemistry.org This novel diene reacts well with imines bearing aryl and benzyl (B1604629) N-substituents to produce dihydropyridones. organic-chemistry.org The reaction is often catalyzed by a Lewis acid, such as MgI₂, to improve yields. organic-chemistry.org The reaction conditions, including the diene-to-imine ratio and the solvent, are optimized to enhance the reaction's efficiency and selectivity. organic-chemistry.org This methodology provides a route to versatile intermediates that can be further elaborated in organic synthesis. organic-chemistry.org

Transformations of N,N-Dimethylaniline N-Oxides to Complex Scaffolds

N,N-dimethylaniline N-oxides are versatile intermediates that can be transformed into a variety of complex heterocyclic scaffolds. orgsyn.orgnih.gov One important transformation is the tandem Polonovski-Povarov reaction. nih.govresearchgate.net In this sequence, the N-oxide is first activated, often with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), leading to a Polonovski-type elimination to generate an electrophilic iminium ion. orgsyn.orgnih.gov This iminium ion can then be trapped by a suitable nucleophile, such as an electron-rich olefin, in a formal inverse-electron-demand aza-Diels-Alder cyclization to produce tetrahydroquinoline scaffolds. nih.govresearchgate.net

This one-pot protocol allows for the assembly of diversely functionalized tetrahydroquinolines, as well as related fused systems like hexahydrofuro- and hexahydropyranoquinolines, in good yields. nih.govresearchgate.net The ability to generate the reactive iminium ion intermediate from the stable N-oxide circumvents potential issues associated with the direct use of imines in the Povarov reaction. orgsyn.org This strategy has been successfully applied to generate a host of products by reacting N,N-dialkylaniline-N-oxides with various nucleophilic partners. orgsyn.org

Advanced Applications in Organic Synthesis and Materials Science Research

Building Block Utility in Complex Molecule Synthesis

As a substituted aniline (B41778), this compound serves as a versatile starting point for synthesizing more elaborate molecules, particularly those containing nitrogen.

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. While specific synthetic routes starting from 4-iodo-N,2-dimethylaniline are not widely reported in scientific literature, its isomers are actively used in this capacity. For example, related iodo-dimethylaniline derivatives are employed in the copper-catalyzed synthesis of benzothiazoles, a privileged heterocyclic structure. The general reactivity of the carbon-iodine bond towards cross-coupling reactions and the potential for the amine group to participate in cyclization reactions underscore its potential as a precursor for various heterocyclic systems.

The synthesis of vinyl nitriles, particularly aryl-acrylonitriles, is a critical step in the production of certain high-value chemicals. A prominent example is found in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine. The key precursor for this drug is often generated via a Heck coupling reaction between an iodoaniline and acrylonitrile. Specifically, the isomer 4-iodo-2,6-dimethylaniline (B1296278) is well-documented for this purpose. researchgate.netacs.orggoogle.com This palladium-catalyzed reaction efficiently forms the required carbon-carbon bond, creating the vinyl nitrile structure essential for the final drug molecule. researchgate.net

Although this specific application is documented for the 2,6-isomer, the shared presence of a reactive C-I bond in this compound suggests its potential utility in similar palladium-catalyzed olefination reactions.

Table 1: Example of Heck Coupling with a Related Isomer for Pharmaceutical Synthesis

| Reactants | Catalyst System | Product | Application | Reference |

|---|---|---|---|---|

| 4-iodo-2,6-dimethylaniline + Acrylonitrile | Pd/C (0.5 mol %) | (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile | Key intermediate for the antiviral drug Rilpivirine | acs.org |

Development of Organic Electronic Materials and Dyes

Aromatic amines are foundational building blocks for a vast array of synthetic dyes and pigments. The general method involves converting the amine group into a diazonium salt, which is then coupled with an electron-rich partner to form an azo compound, the chromophore responsible for the color. lookchem.com Isomers such as 4-iodo-2,6-dimethylaniline and 4-iodo-N,N-dimethylaniline are noted as intermediates in the production of dyes and pigments. smolecule.comcymitquimica.comcymitquimica.com The iodine atom can further be used to tune the electronic and photophysical properties of the resulting material or to serve as a handle for subsequent functionalization. While specific dyes derived from this compound are not detailed in the surveyed literature, its chemical nature makes it a suitable candidate for this application class.

Role in Ligand Design for Catalysis

The design of effective ligands is crucial for the advancement of transition-metal catalysis. Compounds that contain both a coordinating group (like an amine) and a reactive site for further elaboration are valuable ligand precursors. Research into related isomers highlights the utility of 4-iodo-2,6-dialkylanilines as building blocks in ligand design. researchgate.net The aniline nitrogen can coordinate with a metal center, while the iodo-aryl moiety allows for the ligand to be anchored or connected to other structures via cross-coupling reactions. This dual functionality enables the synthesis of complex ligand architectures tailored for specific catalytic processes.

Precursor in the Synthesis of Pharmaceutical Intermediates (Synthetic Methodologies Focus)

The role of iodinated anilines as precursors for pharmaceutical intermediates is one of their most significant applications. The presence of the iodine atom makes them ideal substrates for palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Stille reactions, which are powerful tools for building the carbon skeletons of drug molecules.

The most prominent example from a related isomer is the synthesis of a key intermediate for the antiviral drug Rilpivirine from 4-iodo-2,6-dimethylaniline. google.com The pivotal step is a Heck reaction with acrylonitrile, a synthetic methodology that has been scaled for industrial production. acs.org This highlights the importance of the iodo-aniline scaffold in modern pharmaceutical manufacturing. While this pathway is confirmed for the 2,6-isomer, the fundamental reactivity of the C-I bond in this compound makes it a plausible substrate for similar transformations aimed at producing other pharmaceutical intermediates.

Table 2: Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Key Application Area (from literature) |

|---|---|---|---|

| This compound | 214376-95-7 (Reported) | C₈H₁₀IN | Not widely documented |

| 4-iodo-N,N-dimethylaniline | 698-70-4 | C₈H₁₀IN | Dyes, pharmaceutical synthesis, catalysis research cymitquimica.com |

| 4-iodo-2,6-dimethylaniline | 4102-53-8 | C₈H₁₀IN | Rilpivirine intermediate, ligand design, materials researchgate.netsmolecule.comresearchgate.net |

Computational Chemistry and Theoretical Modelling in Iodo Dimethylaniline Research

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of substituted anilines and correlating it with their chemical reactivity. nih.gov For 4-iodo-N,2-dimethylaniline, these studies focus on how the interplay of the iodo, N-methyl, and 2-methyl substituents governs the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In substituted anilines, electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack. umn.educdnsciencepub.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecule's surface. journaleras.com Negative potential regions (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. journaleras.comnih.gov For this compound, the MEP would show a high negative potential around the nitrogen atom and on the aromatic ring, particularly at positions ortho and para to the strongly activating amino group. journaleras.com

Table 1: Illustrative Calculated Electronic Properties for Substituted Anilines Note: These are representative values based on computational studies of similar molecules, as specific data for this compound is not readily available in the cited literature. Calculations are typically performed using DFT methods (e.g., B3LYP/6-311++G).

| Property | Aniline (B41778) | N,N-Dimethylaniline | 4-Iodoaniline (B139537) | Expected Trend for this compound |

| HOMO Energy (eV) | ~ -5.5 | ~ -5.1 | ~ -5.6 | Higher than aniline due to methyl groups |

| LUMO Energy (eV) | ~ -0.3 | ~ -0.1 | ~ -0.8 | Lowered by the iodo substituent |

| HOMO-LUMO Gap (eV) | ~ 5.2 | ~ 5.0 | ~ 4.8 | Relatively small, indicating high reactivity |

| Dipole Moment (Debye) | ~ 1.5 | ~ 1.6 | ~ 3.1 | Significant due to polar substituents |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides the ability to map out entire reaction energy profiles, identifying the most plausible pathways for a chemical transformation. nih.gov This is achieved by calculating the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Methods like the Artificial Force Induced Reaction (AFIR) can be used to automatically search for reaction pathways between specified reactants and products. nih.gov

For this compound, a key reaction class is electrophilic aromatic substitution. Theoretical modeling can predict the regioselectivity of such reactions (e.g., nitration, halogenation). The mechanism involves the attack of an electrophile on the electron-rich aromatic ring, forming a positively charged intermediate known as a sigma complex or arenium ion. Computational models can determine the relative stability of the possible arenium ion intermediates (attack at C3, C5, or C6). The pathway proceeding through the most stable intermediate and the lowest-energy transition state will be the favored one.

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Theoretical calculations can provide these values, allowing for a comparison of the feasibility of different reaction pathways. For instance, in the reaction of anilines with peroxydisulfate, computational studies can help determine whether the initial electrophilic attack occurs at the nitrogen atom or a carbon on the ring by comparing the activation barriers for both pathways. cdnsciencepub.com

Analysis of Substituent Effects on Aromatic Reactivity

The reactivity and orientation of electrophilic substitution on the this compound ring are governed by the combined influence of the three substituents. These effects can be broken down into inductive and resonance contributions. lumenlearning.com

-NH(CH3) Group (N-methylamino): This group is a very strong activator and an ortho, para-director. Its nitrogen atom has a lone pair of electrons that it can donate into the aromatic ring via resonance, significantly increasing the ring's electron density and nucleophilicity. chemistrysteps.com This resonance effect far outweighs its inductive electron-withdrawing effect.

-CH3 Group (methyl): Located at the 2-position (ortho to the amino group), this alkyl group is a weak activator and an ortho, para-director. It donates electron density primarily through an inductive effect and hyperconjugation. libretexts.org

Considering the existing substitution pattern:

Positions 2 and 4 are already occupied.

The N-methylamino group strongly activates position 6.

The 2-methyl and 4-iodo groups both direct towards position 3 and 5.

Therefore, electrophilic attack is most likely to occur at positions 3, 5, or 6. Steric hindrance from the bulky ortho-methyl group might slightly disfavor attack at position 3. The strong activating power of the amino group makes position 6 a highly likely candidate for substitution.

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH(CH3) | 1 | -I (Weakly withdrawing) | +R (Strongly donating) | Strongly Activating | ortho, para |

| -CH3 | 2 | +I (Donating) | None (Hyperconjugation) | Weakly Activating | ortho, para |

| -I | 4 | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating | ortho, para |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions and properties. Conformational analysis, often performed using ab initio or DFT calculations, helps identify the most stable spatial arrangements (conformers) of the molecule. colostate.eduaip.org A key structural feature in this molecule is the potential for steric hindrance between the methyl group at the 2-position and the methyl group on the nitrogen atom.

Computational studies on ortho-substituted anilines have shown that such steric interactions can influence the geometry of the amino group and the barrier to its rotation. colostate.eduaip.org For this compound, calculations would likely explore the potential energy surface as a function of the torsion angle of the C2-C1-N-C(methyl) bond to determine the lowest-energy conformation and the energy barriers between different rotamers. It is expected that the molecule will adopt a conformation that minimizes the steric clash between the two methyl groups.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, typically in a simulated solvent environment like water or an organic solvent. acs.org An MD simulation starts with a computationally optimized structure and then calculates the forces on each atom and their subsequent motion over femtosecond time steps, tracing a trajectory of the molecule's movement.

From an MD simulation of this compound, one could investigate:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amino group and the hydrophobic iodine and methyl groups.

Conformational Dynamics: The transitions between different rotational conformers in solution and the flexibility of the molecule.

Transport Properties: Parameters such as the diffusion coefficient of the molecule within the solvent. researchgate.net

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in a condensed phase. acs.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 4-iodo-N,2-dimethylaniline and related iodinated anilines traditionally relies on direct iodination of the corresponding aniline (B41778) derivative. wikipedia.orgresearchgate.net Current research is actively pursuing the development of novel catalytic systems to enhance the efficiency, selectivity, and sustainability of this transformation.

One promising avenue involves the use of iodine(III) reagents, which are recognized for their low toxicity and environmentally friendly characteristics. mdpi.comresearchgate.net For instance, a method utilizing (diacetoxyiodo)benzene (B116549) (PIDA) in conjunction with ammonium (B1175870) iodide has been reported for the para-selective iodination of free anilines, proceeding under mild conditions. researchgate.netresearchgate.net DFT calculations suggest a reaction mechanism where an in situ formed acetyl hypoiodite (B1233010) (AcO-I) acts as the halogenating species, with the ammonium cation playing a catalytic role. researchgate.net

Metal-free catalytic systems are also gaining traction. Iodine-catalyzed cyclization-functionalization reactions of o-alkynylanilines have been developed, showcasing the potential of iodine itself to act as a catalyst. rsc.org Furthermore, the use of N-iodosuccinimide (NIS) in solid-state grinding offers a rapid, high-yielding, and non-hazardous method for the iodination of various aromatic compounds. researchgate.net Researchers are also exploring the use of reusable solid catalysts, such as sulphated ceria-zirconia, for the selective monoiodination of aromatic compounds under mild conditions. researchgate.net The development of recyclable iodinating agents, such as 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, presents another sustainable approach. google.com

Future work will likely focus on:

Developing more efficient iodine(III)-based reagents: Tailoring the structure of these reagents can lead to improved reactivity and selectivity.

Expanding the scope of metal-free catalysis: Investigating new iodine-based catalysts and reaction conditions to broaden their applicability to a wider range of aniline substrates.

Designing novel solid-supported catalysts: Creating robust and recyclable catalysts to simplify product purification and minimize waste.

Photocatalysis: The use of light to drive the iodination reaction, potentially with iodine(III) reagents, offers a green and efficient alternative. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable production. noelresearchgroup.comchemrxiv.org Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. noelresearchgroup.comresearchgate.net

For instance, the Baeyer-Mills reaction, a method for synthesizing non-symmetric azobenzenes from anilines and nitrosobenzenes, has been successfully adapted to a continuous flow setup. beilstein-journals.orgresearchgate.net This approach allows for the in-situ generation and immediate use of unstable nitrosobenzene (B162901) intermediates, minimizing health risks. chemrxiv.orgresearchgate.net Such a "telescoped" reaction in a flow system can be applied to a broad spectrum of substituted anilines. researchgate.net The use of back-pressure regulators in flow systems even permits the use of solvents like dichloromethane (B109758) at temperatures above their boiling points, a distinct advantage over traditional batch synthesis. chemrxiv.orgresearchgate.net

Automated synthesis platforms, often utilizing robotics, further streamline the synthetic process, enabling high-throughput screening of reaction conditions and the rapid production of compound libraries. rsc.orgsigmaaldrich.comrsc.org These platforms can handle the entire workflow, from dispensing reagents to purification, with minimal human intervention. sigmaaldrich.comrsc.org Systems have been developed that can perform a wide array of reactions, including Suzuki couplings and amide bond formations, which are relevant for the further functionalization of this compound. sigmaaldrich.com The combination of flow chemistry with automated systems, sometimes informed by artificial intelligence, is creating powerful tools for organic synthesis. mpg.de

Future research in this area will likely focus on:

Developing dedicated flow chemistry modules for the iodination of anilines.

Integrating in-line analytical techniques for real-time reaction monitoring and optimization.

Designing automated platforms specifically for the synthesis and derivatization of haloanilines.

Expanding the library of reactions that can be performed on these platforms to facilitate the synthesis of complex molecules derived from this compound.

Expansion of Applications in Sustainable Chemical Processes

The unique properties of this compound make it a valuable building block for a variety of sustainable chemical processes. Its applications are expanding, particularly in areas that prioritize green chemistry principles.

One key area is in the synthesis of functional materials. For example, derivatives of this compound can be used in the production of azobenzenes, which are important molecular switches with applications in solar energy storage and photopharmacology. chemrxiv.orgresearchgate.net The development of efficient, large-scale syntheses of azobenzenes, potentially using flow chemistry, opens up new possibilities for these materials. beilstein-journals.org

Furthermore, the iodine atom in this compound makes it an excellent substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules. For example, it can be used in palladium-catalyzed thiomethylation reactions to produce aryl methyl sulfides. rsc.org The development of more sustainable catalytic systems for these cross-coupling reactions, such as those using earth-abundant metals or operating under milder conditions, is an active area of research.

The use of this compound in the development of "green" iodination reagents is another promising direction. researchgate.net For example, N-Iodo-4-N,N-Dimethylaminopyridinium Iodide has been identified as a new, environmentally friendly reagent for the regioselective iodination of phenols and anilines in water. researchgate.net Additionally, waste-derived materials, such as water extract of pomegranate ash, are being explored as sustainable media for iodination reactions. tandfonline.com

Future research will likely explore:

The use of this compound in the synthesis of novel organic electronic materials.

The development of new, sustainable cross-coupling methodologies utilizing this compound.

The design of recyclable and biodegradable catalysts and reagents based on its structure.

Its application in biocatalysis and other environmentally benign synthetic methods.

Advanced Mechanistic Insights through Operando Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the rational design of improved chemical processes. Operando spectroscopy, which involves the analysis of a reaction as it happens ("in operation"), is a powerful tool for gaining such insights. chinesechemsoc.orgcatalysis.blog

By combining techniques like X-ray absorption spectroscopy (XAS) and powder X-ray diffraction (PXRD) with kinetic studies, researchers can follow the evolution of catalytic species in real-time. acs.org For example, operando XAS has been used to study the mechanism of Heck C-C coupling reactions catalyzed by palladium species, providing information on the active form of the catalyst and its deactivation pathways. acs.org This knowledge is directly applicable to the cross-coupling reactions of this compound.

Operando synchrotron-radiation Fourier transform infrared spectroscopy (SR-FTIR) is another valuable technique for identifying and tracking the evolution of reaction intermediates. chinesechemsoc.orgresearchgate.net It has been employed to study the electrochemical C-N coupling for urea (B33335) synthesis, revealing key intermediates and providing insights into the reaction pathway. chinesechemsoc.orgresearchgate.net Similar approaches could be used to elucidate the mechanisms of iodination reactions or the subsequent transformations of this compound. For instance, in the electrochemical reduction of CO2, operando SR-FTIRS has helped identify adsorbed intermediates like methyl groups (CH3*), which are crucial for the formation of C2 products. nih.gov

The application of these advanced analytical methods can help to:

Identify the true active species in catalytic cycles.

Understand the role of different reagents and reaction conditions.

Elucidate the pathways of side reactions and catalyst deactivation.

Validate theoretical models and computational predictions. researchgate.netresearchgate.net

Future research in this area will likely involve the application of a wider range of operando techniques, including Raman spectroscopy and mass spectrometry, to study the synthesis and reactions of this compound. The data obtained from these studies will be invaluable for the development of more efficient, selective, and robust chemical processes.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 4-iodo-N,2-dimethylaniline, and how can reaction conditions be optimized?

- Methodological Answer:

Para-iodination of N,2-dimethylaniline can be achieved using iodine and pyridine at 0°C, yielding ~89% product . Optimization involves controlling stoichiometry (e.g., 1:1 iodine-to-substrate ratio) and reaction time to minimize polyiodination. Catalytic systems, such as iron(III) with dioxygen activation, may enhance efficiency by mimicking enzymatic pathways .

Advanced: How do transition-metal catalysts influence regioselectivity and yield in iodination reactions?

- Methodological Answer:

Copper or iron catalysts enable redox-driven iodination, particularly under mild conditions. For example, iron(III) complexes activate dioxygen to generate reactive iodinating species, avoiding harsh oxidants. Mechanistic studies (e.g., cyclic voltammetry) can elucidate electron-transfer pathways and guide catalyst design .

Analytical Applications

Basic: How is this compound used in trace iodide detection?

- Methodological Answer:

Iodide is derivatized to this compound via oxidation (e.g., 2-iodosobenzoate) and iodination at pH 6.4, followed by GC-MS analysis. This method achieves detection limits of 0.34 nM for iodide-127 and 0.08 nM for iodide-129 .

Advanced: What microextraction techniques improve sensitivity in iodine speciation studies?

- Methodological Answer:

Solid-phase microextraction (SPME) or single-drop microextraction (SDME) coupled with GC-MS enhances sensitivity by pre-concentrating the derivative. Optimizing fiber coatings (e.g., polydimethylsiloxane) and extraction time improves recovery rates in complex matrices like milk powder or vegetables .

Structural Characterization

Basic: What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer:

¹H NMR (δ 7.42 ppm, aromatic protons; δ 2.36 ppm, N-methyl groups) and ¹³C NMR (δ 77.7 ppm, C-I) are standard. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography (e.g., SHELX refinement) resolves stereoelectronic effects .

Advanced: How do computational models predict electronic properties relevant to reactivity?

- Methodological Answer:

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or redox behavior. These models align with experimental data, such as cyclic voltammetry peaks for oxidative dehalogenation .

Mechanistic Studies

Advanced: What mechanisms underlie the oxidative dehalogenation of this compound?

- Methodological Answer:

Chronoamperometric studies reveal a two-step EC mechanism (electron transfer followed by chemical reaction). Iodine elimination generates a radical intermediate, which dimerizes or reacts with nucleophiles. Kinetic isotope effects (KIEs) and substituent studies probe rate-determining steps .

Contradictions in Data

Advanced: How can conflicting reports on iodination yields be resolved?

- Methodological Answer:

Earlier methods using non-catalytic iodination gave low yields (~30%) due to competing side reactions . Systematic screening of catalysts (e.g., CuI/FeCl₃) and solvents (e.g., DMF vs. acetonitrile) under inert atmospheres improves reproducibility. Design of experiments (DoE) models identify critical variables .

Applications in Organic Synthesis

Advanced: How is this compound utilized in cross-coupling reactions?

- Methodological Answer:

The iodine substituent participates in Heck, Suzuki, or Sonogashira reactions to build biaryl or alkyne-containing frameworks. For example, palladium-catalyzed coupling with terminal alkynes forms C(sp²)-C(sp) bonds, relevant to polymer synthesis .

Stability and Handling

Basic: What precautions are necessary for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.